

Spectral Data Analysis of 6-Hydroxy-5-nitronicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *6-Hydroxy-5-nitronicotinic acid*

Cat. No.: *B1295928*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **6-Hydroxy-5-nitronicotinic acid**, a compound of interest in pharmaceutical research due to its potential as an antibacterial agent and a versatile intermediate in organic synthesis.^[1] This document details available and predicted spectral data (NMR, IR, MS), outlines the experimental protocols for their acquisition, and presents a visual representation of its synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the key spectral data for **6-Hydroxy-5-nitronicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data

Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
CD ₃ OD	8.85	d	2.6	H-2
8.44	d	2.6		H-4
DMSO-d ₆	13.3	br s	-	COOH, OH
8.65	d	2.5		H-4
8.38	d	2.5		H-2

Table 2: Predicted ¹³C NMR Spectral Data

Note: Experimental ¹³C NMR data is not readily available. The following are predicted chemical shifts based on the analysis of structurally similar compounds, including nicotinic acid derivatives and substituted pyridines.

Assignment	Predicted Chemical Shift (δ) ppm
C=O (Carboxylic Acid)	165 - 175
C-NO ₂	145 - 155
C-OH	155 - 165
C-H (Aromatic)	120 - 140
C-COOH	130 - 140

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

Technique	Ionization Mode	Mass-to-Charge Ratio (m/z)	Interpretation
HRMS	ES+	185.0194	$[M+H]^+$ (Calculated for C ₆ H ₅ N ₂ O ₅ : 185.0198) [2]
MS	-	184	$[M-H]^+$
MS	-	183	$[M-1]^-$

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Absorption Bands

Note: An experimental FT-IR spectrum is not readily available. The following are predicted absorption bands based on the functional groups present in the molecule and data from related compounds.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad, Strong	O-H stretch (Carboxylic acid and Phenol)
3100 - 3000	Medium	C-H stretch (Aromatic)
1780 - 1710	Strong	C=O stretch (Carboxylic acid)
1600 - 1475	Medium-Weak	C=C stretch (Aromatic ring)
1550 and 1350	Strong	N-O asymmetric and symmetric stretch (Nitro group)
1300 - 1000	Strong	C-O stretch

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of **6-Hydroxy-5-nitronicotinic acid** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆). The solution is then filtered into a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: Approximately 16 ppm.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Spectral Width: Approximately 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of **6-Hydroxy-5-nitronicotinic acid** is prepared in a suitable solvent such as methanol or acetonitrile.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

Acquisition Parameters (ESI+):

- Ionization Mode: Electrospray positive.
- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V.
- Source Temperature: 100-150 °C.
- Desolvation Temperature: 250-350 °C.
- Mass Range: m/z 50-500.

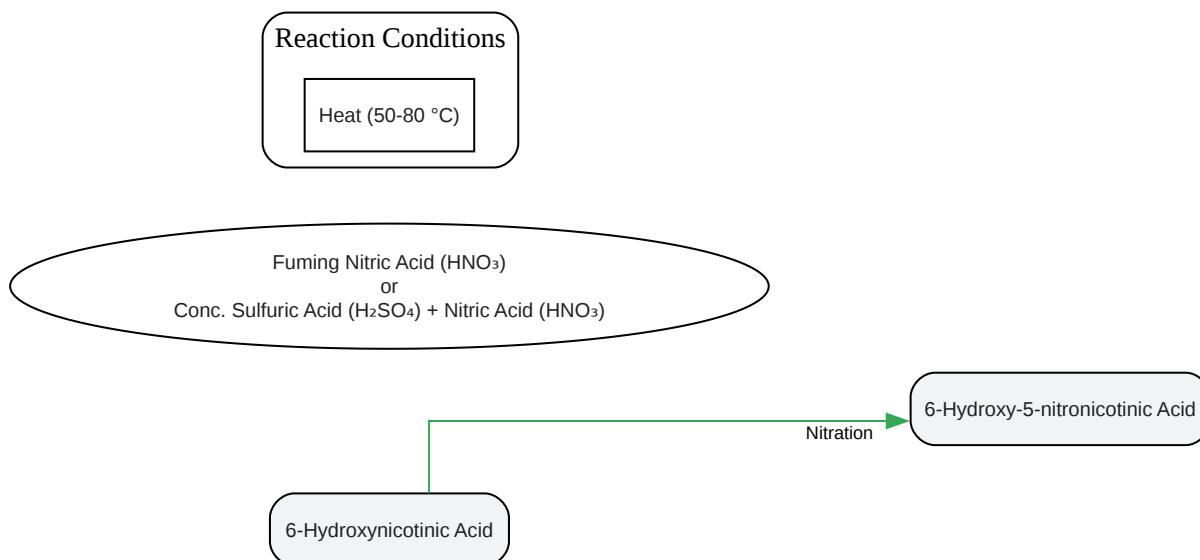
Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of **6-Hydroxy-5-nitronicotinic acid** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: An FT-IR spectrometer is used for analysis.

Acquisition Parameters:


- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

- Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Data Analysis: The resulting transmittance or absorbance spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Synthesis Pathway

6-Hydroxy-5-nitronicotinic acid is synthesized from 6-Hydroxynicotinic acid. The following diagram illustrates a common synthetic route.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Spectral Data Analysis of 6-Hydroxy-5-nitronicotinic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295928#spectral-data-for-6-hydroxy-5-nitronicotinic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com